イベルメクチン不純物H

概要

説明

Ivermectin Impurity H is a process-related impurity found in the bulk production of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin itself is a semi-synthetic derivative of avermectins, which are macrocyclic lactones produced by the bacterium Streptomyces avermitilis. Ivermectin Impurity H is one of the several impurities that can be formed during the synthesis and degradation of ivermectin .

科学的研究の応用

Introduction to Ivermectin Impurity H

Ivermectin, a widely used antiparasitic drug, has gained prominence for its efficacy against various parasitic infections in both humans and animals. Among its many derivatives and impurities, Ivermectin Impurity H (also known as 8a-oxo-H2B1a) has been studied for its unique properties and potential applications. This article delves into the scientific research applications of Ivermectin Impurity H, highlighting case studies, findings, and comprehensive data.

Antiparasitic Activity

Ivermectin Impurity H has been investigated for its antiparasitic effects, particularly against resistant strains of parasites. A study demonstrated that ivermectin effectively eradicated third-stage larvae of Haemonchus contortus, a common nematode in livestock, with a mortality rate of 100% at specific concentrations . This highlights the potential of Ivermectin Impurity H in overcoming drug resistance in parasitic infections.

Cytotoxicity Studies

Research has shown that Ivermectin Impurity H may exhibit varying levels of cytotoxicity depending on the concentration and cell type. In vitro studies using the MTT assay revealed that both ivermectin and its impurity can limit the proliferation of certain cell lines, indicating a need for careful dosage considerations in therapeutic applications . The half-maximal inhibitory concentration (IC50) values were found to be comparable to those of other antiparasitic agents, suggesting similar mechanisms of action.

Resistance Mechanisms

Recent investigations have focused on the role of Ivermectin Impurity H in modulating resistance mechanisms in parasites. It has been observed that exposure to subtherapeutic doses may lead to increased resistance traits among parasite populations. This phenomenon underscores the importance of monitoring impurity profiles in pharmaceutical formulations to prevent the development of resistance .

Clinical Observations

A notable case study highlighted the adverse effects associated with self-medication using substandard ivermectin products contaminated with impurities like Ivermectin Impurity H. Patients reported severe gastrointestinal symptoms and neurological effects due to overdosing on veterinary formulations intended for livestock . This emphasizes the critical need for regulatory oversight and quality control in pharmaceutical manufacturing.

Comparative Studies

In comparative studies assessing the efficacy of various ivermectin derivatives, Ivermectin Impurity H was shown to possess similar antiparasitic properties as moxidectin, another FDA-approved antiparasitic agent. Both compounds exhibited comparable IC50 values against Plasmodium falciparum, suggesting potential cross-applicability in treating malaria alongside traditional uses against helminths .

作用機序

- Ivermectin Impurity H selectively binds to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria . These channels play a crucial role in regulating chloride ion flow across cell membranes.

- Upon binding, Ivermectin Impurity H increases the permeability of the cell membrane to chloride ions. This leads to cellular hyperpolarization, resulting in paralysis and eventual death of the parasite .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

Ivermectin Impurity H, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . This interaction increases the permeability of the cell membrane for chloride ions

Cellular Effects

Ivermectin Impurity H is expected to have similar cellular effects as Ivermectin. Ivermectin has been shown to have anti-inflammatory properties by inhibiting the increase in NF-κB activity and inhibiting the production of TNF-α, IL-1, and IL-6

Molecular Mechanism

It is known that Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell . It is plausible that Ivermectin Impurity H may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Ivermectin has been shown to have a significant effect on the viral load of SARS-CoV-2 in patients with mild to moderate Covid-19, although it had no significant effect on clinical symptoms

Dosage Effects in Animal Models

Ivermectin has been used in various dosages in animal models, with effects varying based on the dosage

Metabolic Pathways

Ivermectin is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of Ivermectin into metabolites

Transport and Distribution

Ivermectin is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers

Subcellular Localization

Ivermectin has been shown to interact with various cellular compartments such as the endoplasmic reticulum

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ivermectin involves the fermentation of Streptomyces avermitilis to produce avermectins, followed by chemical modifications to obtain ivermectin. During this process, various impurities, including Ivermectin Impurity H, can be formed.

Industrial Production Methods: In industrial settings, the production of ivermectin involves large-scale fermentation followed by extraction and purification processes. The presence of impurities like Ivermectin Impurity H is monitored and controlled through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .

化学反応の分析

Types of Reactions: Ivermectin Impurity H can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of oxidized products.

Reduction: Reducing agents can convert Ivermectin Impurity H into different reduced forms.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (10%) for 3 hours.

Reduction: Sodium borohydride under mild conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products .

類似化合物との比較

- Ivermectin Impurity A

- Ivermectin Impurity B

- Ivermectin Impurity C

- Ivermectin Impurity D

- Ivermectin Impurity E

- Ivermectin Impurity F

- Ivermectin Impurity G

Comparison: Ivermectin Impurity H is unique among these impurities due to its specific structural characteristics and formation pathway. While other impurities may arise from different stages of the synthesis or degradation processes, Ivermectin Impurity H is specifically associated with certain chemical modifications during the production of ivermectin .

生物活性

Ivermectin is a widely used antiparasitic agent, primarily effective against a range of nematodes and ectoparasites. However, its impurities, including Ivermectin Impurity H (C41H62O11), have garnered attention due to their potential biological activities and implications for pharmacological efficacy and safety. This article explores the biological activity of Ivermectin Impurity H, examining its mechanisms, effects on various biological systems, and implications for drug resistance.

Chemical Profile of Ivermectin Impurity H

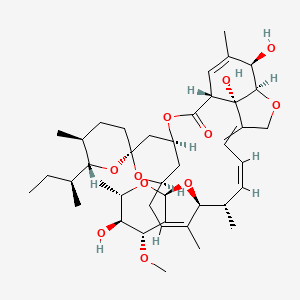

Ivermectin Impurity H is a derivative of ivermectin, characterized by specific structural modifications that may influence its biological activity. The compound's chemical structure can be summarized as follows:

- Chemical Formula : C41H62O11

- Molecular Weight : 746.92 g/mol

- CAS Number : 137699431

Ivermectin and its impurities exert their effects primarily through modulation of neurotransmission in parasites. The primary mechanism involves binding to glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to increased chloride ion permeability. This results in paralysis and death of the parasites due to disrupted neuromuscular function .

For Ivermectin Impurity H specifically, studies suggest that minor structural changes can significantly alter its biological activity compared to the parent compound. For instance, stereochemical variations at specific positions can lead to decreased efficacy against target organisms .

Antiparasitic Activity

Research indicates that Ivermectin Impurity H retains some degree of antiparasitic activity, although it is generally less potent than ivermectin itself. Its effectiveness varies across different species of parasites:

| Parasite Species | Activity Level |

|---|---|

| Haemonchus contortus | Moderate |

| Onchocerca volvulus | Low |

| Strongyloides stercoralis | Moderate |

The effectiveness against Haemonchus contortus is particularly notable due to the parasite's increasing resistance to traditional ivermectin treatments .

Resistance Mechanisms

The emergence of resistance in parasitic populations has been linked to several factors, including the overexpression of P-glycoprotein (P-gp) transporters. These transporters can actively efflux ivermectin and its impurities from cells, reducing their intracellular concentrations and effectiveness . Studies have shown that resistant strains exhibit altered expression levels of P-gp when exposed to ivermectin, suggesting a complex interaction between drug exposure and resistance development.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the implications of Ivermectin Impurity H in clinical settings:

- Case Study on Haemonchus contortus :

- Clinical Observations :

- Pharmacokinetic Studies :

Safety and Toxicology

The safety profile of Ivermectin Impurity H remains a concern due to potential toxicity associated with its use. The compound's interaction with P-gp transporters plays a crucial role in determining its safety:

特性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWNAYSYRQBV-DQDVCMNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。